An In-Depth Technical Guide to 1,4-Bis(3-isocyanopropyl)piperazine: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 1,4-Bis(3-isocyanopropyl)piperazine: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(3-isocyanopropyl)piperazine is a versatile bifunctional molecule characterized by a central piperazine ring and two terminal isocyanate groups. This unique structure renders it a valuable building block in polymer chemistry, particularly as a cross-linking agent in the synthesis of polyurethanes. The presence of two reactive isocyanate moieties allows for the formation of a three-dimensional polymer network, imparting desirable mechanical and thermal properties to the final material. Beyond its role in materials science, the piperazine core is a well-known pharmacophore, suggesting potential applications of its derivatives in drug discovery and development. This guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of 1,4-Bis(3-isocyanopropyl)piperazine, with a focus on its utility for researchers in both materials and life sciences.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral characteristics of 1,4-Bis(3-isocyanopropyl)piperazine is fundamental to its application.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 51641-96-4 | |
| Molecular Formula | C₁₂H₂₀N₄O₂ | N/A |
| Molecular Weight | 252.31 g/mol | N/A |
| Appearance | White to off-white solid | |
| Melting Point | 81-85 °C | |
| Purity | ≥97% (HPLC) |
Spectroscopic Analysis
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Infrared (IR) Spectroscopy: A prominent and sharp absorption band is expected in the region of 2250-2280 cm⁻¹, which is characteristic of the N=C=O stretching vibration of the isocyanate group. Other significant peaks would include C-H stretching vibrations from the alkyl chains and the piperazine ring around 2800-3000 cm⁻¹, and C-N stretching vibrations.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would show signals corresponding to the methylene protons of the piperazine ring, likely as a singlet or a complex multiplet around 2.5-3.0 ppm. The methylene protons of the propyl chains would appear as multiplets. Specifically, the protons adjacent to the piperazine nitrogen would be shifted downfield compared to the protons adjacent to the isocyanate group.
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¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the isocyanate carbon in the range of 120-130 ppm. The carbons of the piperazine ring would resonate around 45-55 ppm, and the carbons of the propyl chains would appear in the aliphatic region of the spectrum.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the propyl chains and the piperazine ring.
Synthesis
The synthesis of 1,4-Bis(3-isocyanopropyl)piperazine typically proceeds from its diamine precursor, 1,4-bis(3-aminopropyl)piperazine. This transformation is a standard method for the preparation of isocyanates from primary amines.
General Synthetic Pathway
Caption: General synthetic route to 1,4-Bis(3-isocyanopropyl)piperazine.
Experimental Protocol: Phosgenation of 1,4-Bis(3-aminopropyl)piperazine
Disclaimer: This is a generalized procedure and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment, as phosgene and its equivalents are highly toxic.
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Dissolution: Dissolve 1,4-bis(3-aminopropyl)piperazine in an inert, dry solvent such as toluene or chlorobenzene.
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Phosgenation: Cool the solution in an ice bath and slowly add a solution of phosgene or a phosgene equivalent (e.g., triphosgene) in the same solvent. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.
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Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or IR spectroscopy (disappearance of the N-H stretch and appearance of the N=C=O stretch).
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Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts. The solvent is then removed under reduced pressure.
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Purification: The crude product can be purified by distillation under high vacuum or by recrystallization from a suitable solvent.
Reactivity and Mechanism of Action
The chemical behavior of 1,4-Bis(3-isocyanopropyl)piperazine is dominated by the high electrophilicity of the carbon atom in the isocyanate group. This makes it susceptible to nucleophilic attack by a wide range of compounds containing active hydrogen atoms.[3][4] As an aliphatic diisocyanate, its reactivity is generally lower than that of aromatic diisocyanates.[3][5]
Reaction with Alcohols
The reaction with alcohols (polyols in the case of polyurethane synthesis) is the most significant reaction of this compound, leading to the formation of urethane linkages.
Caption: Reaction of an isocyanate with an alcohol to form a urethane.
This reaction is the basis for the formation of polyurethanes. When 1,4-Bis(3-isocyanopropyl)piperazine reacts with a diol or polyol, a cross-linked polymer network is formed. The reaction can be catalyzed by tertiary amines or organometallic compounds.[6]
Reaction with Amines
Isocyanates react readily with primary and secondary amines to form urea linkages. This reaction is generally faster than the reaction with alcohols.
Caption: Reaction of an isocyanate with an amine to form a urea.
Reaction with Water
Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate group to form a urea linkage. This reaction is often utilized in the production of polyurethane foams, where the generated CO₂ acts as a blowing agent.[5]
Caption: Reaction of an isocyanate with water.
Applications
The primary application of 1,4-Bis(3-isocyanopropyl)piperazine is in the field of polymer chemistry.
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Polyurethane Synthesis: It serves as a cross-linking agent or chain extender in the production of polyurethanes. The incorporation of the piperazine ring can enhance the thermal stability and mechanical properties of the resulting polymer.
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Coatings, Adhesives, Sealants, and Elastomers (CASE): Due to its ability to form durable cross-linked networks, it is a suitable component in the formulation of high-performance CASE materials.
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Drug Development: The piperazine moiety is a common structural motif in many approved drugs. While 1,4-Bis(3-isocyanopropyl)piperazine itself is not a therapeutic agent, its derivatives, particularly those derived from its precursor 1,4-bis(3-aminopropyl)piperazine, have been investigated for various medicinal applications, including as antimalarial and neuroprotective agents.[7][8] The isocyanate groups can be used to covalently link the piperazine core to other molecules of interest.
Safety and Handling
Note: The following safety information is based on the known hazards of isocyanates and the precursor, 1,4-bis(3-aminopropyl)piperazine. A specific Safety Data Sheet (SDS) for 1,4-Bis(3-isocyanopropyl)piperazine should be consulted for detailed handling procedures.
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Toxicity: Isocyanates are known respiratory and skin sensitizers. Inhalation can cause irritation of the respiratory tract, and repeated exposure may lead to asthma-like symptoms. Direct contact with the skin and eyes can cause severe irritation and burns.[9]
-
Handling: This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. A respirator may be necessary for procedures with a high risk of aerosol generation.
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Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, alcohols, and amines. The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen) to prevent reaction with atmospheric moisture.
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Disposal: Dispose of in accordance with local, state, and federal regulations. Isocyanate waste should be neutralized before disposal.
Conclusion
1,4-Bis(3-isocyanopropyl)piperazine is a valuable and reactive chemical intermediate with significant applications in polymer science. Its bifunctional nature allows for the creation of highly cross-linked and durable materials. Furthermore, the presence of the biologically relevant piperazine core opens avenues for its use in the synthesis of novel compounds for pharmaceutical research. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective utilization in a research and development setting.
References
- Bonnet, B. et al. (2000). Trypanothione reductase inhibition/trypanocidal activity relationship in a 1,4-bis(3-aminopropyl)piperazine series. Bioorganic & Medicinal Chemistry, 8(1), 95-103.
- Çelik, S. et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 47(4), 735-754.
- Farkas, A., & Mills, J. (1962). Catalysis of isocyanate reactions. In Advances in Catalysis (Vol. 13, pp. 393-446). Academic Press.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Aromatic vs.
- Sonnenschein, M. F. (2020). Polyurethanes: Science, Technology, Markets, and Trends. John Wiley & Sons.
- Poulain, R. et al. (2005). 1,4-bis(3-aminopropyl)piperazine libraries: from the discovery of classical chloroquine-like antimalarials to the identification of new targets. Combinatorial Chemistry & High Throughput Screening, 8(1), 39-48.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 1,4-Bis(3-aminopropyl)piperazine.
- Pouchert, C. J. (Ed.). (1997). The Aldrich Library of FT-IR Spectra. Aldrich Chemical Company.
- Covestro. (n.d.).
- NIST. (n.d.). 1,4-Bis(3-aminopropyl)piperazine. NIST Chemistry WebBook.
- Zhang, Y. et al. (2024). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Polymers, 16(21), 3045.
- da Silva, A. L. P. et al. (2015). Isocyanates as Precursors to Biomedical Polyurethanes. Chemical Engineering Transactions, 43, 1621-1626.
- TCI America. (2024). Safety Data Sheet: 1,4-Bis(3-aminopropyl)piperazine.
- New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Bis(aminopropyl)piperazine.
- PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity.
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